

Technical Guide: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester (CAS 144550-79-8)

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Compound of Interest

Compound Name: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No.: B183742

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Introduction

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, also known by its IUPAC name methyl 4-iodo-2-sulfamoylbenzoate, is a halogenated aromatic sulfonamide.^[1] Its chemical structure incorporates a benzoic acid methyl ester backbone, substituted with an iodo group at the 4-position and an aminosulfonyl (sulfamoyl) group at the 2-position. This compound is primarily recognized as a key synthetic intermediate in the preparation of sulfonylurea herbicides, most notably Iodosulfuron-methyl.^[2] Due to its role as a precursor, its technical interest lies predominantly in its chemical synthesis and subsequent transformations rather than its intrinsic biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and its pivotal role in agrochemical synthesis.

Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computationally predicted properties of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**.

Table 1: Chemical Identity and Physical Properties

Property	Value	Source(s)
CAS Number	144550-79-8	[2] [3] [4]
Molecular Formula	C ₈ H ₈ INO ₄ S	[1] [3] [4]
Molecular Weight	341.12 g/mol	[3] [4]
IUPAC Name	methyl 4-iodo-2-sulfamoylbenzoate	[1]
Synonyms	Methyl 4-iodo-2-sulfamoylbenzoate, 2-carbomethoxy-5-iodobenzenesulfonamide	[1]
Appearance	White to off-white crystalline powder (typical)	N/A
Boiling Point	480.3 ± 55.0 °C (Predicted)	[5]
Density	1.912 ± 0.06 g/cm ³ (Predicted)	[5]

Table 2: Computationally Predicted Properties

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	86.46 Å ²	[4]
LogP (Octanol-Water Partition Coefficient)	0.7252	[4]
Hydrogen Bond Acceptors	4	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	2	[4]

Synthesis and Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** is not readily available in public literature, a plausible multi-step synthetic route can be constructed based on established organic chemistry principles and analogous procedures found in patent literature for similar compounds. The following protocol is a representative example.

Plausible Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from 4-iodotoluene:

- Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring.
- Ammonolysis: Conversion of the chlorosulfonyl group to a sulfonamide.
- Oxidation and Esterification: Oxidation of the methyl group to a carboxylic acid, followed by esterification to yield the final product.

A related patent, CN103755603A, describes a similar process for a non-iodinated analog, which serves as a basis for this proposed protocol.[\[6\]](#)

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 4-iodo-2-(chlorosulfonyl)toluene

- To a stirred solution of 4-iodotoluene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) at -10 to 0 °C, add chlorosulfonic acid (3.0-5.0 eq) dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
- Separate the organic layer, and extract the aqueous layer with the same solvent.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-iodo-2-(chlorosulfonyl)toluene, which may be used in the next step without further purification.

Step 2: Synthesis of 4-iodo-2-sulfamoyltoluene

- Cool an aqueous solution of ammonia (25-30%) in a reaction vessel to 0-5 °C.
- Slowly add the crude 4-iodo-2-(chlorosulfonyl)toluene from the previous step to the cold ammonia solution with vigorous stirring.
- Allow the mixture to warm to room temperature and stir for 12-24 hours.
- Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove excess ammonia and salts.
- Dry the solid under vacuum to obtain 4-iodo-2-sulfamoyltoluene.

Step 3: Synthesis of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**

- Disperse 4-iodo-2-sulfamoyltoluene (1.0 eq) in an aqueous solution containing a strong oxidizing agent such as potassium permanganate ($KMnO_4$) or sodium dichromate ($Na_2Cr_2O_7$) with sulfuric acid.
- Heat the mixture to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for $KMnO_4$).
- Filter the mixture to remove manganese dioxide or chromium salts. Acidify the filtrate with concentrated HCl to precipitate the 2-(aminosulfonyl)-4-iodobenzoic acid.
- Collect the solid acid by filtration and dry it.
- Suspend the crude acid in methanol ($MeOH$) and add a catalytic amount of concentrated sulfuric acid (H_2SO_4).

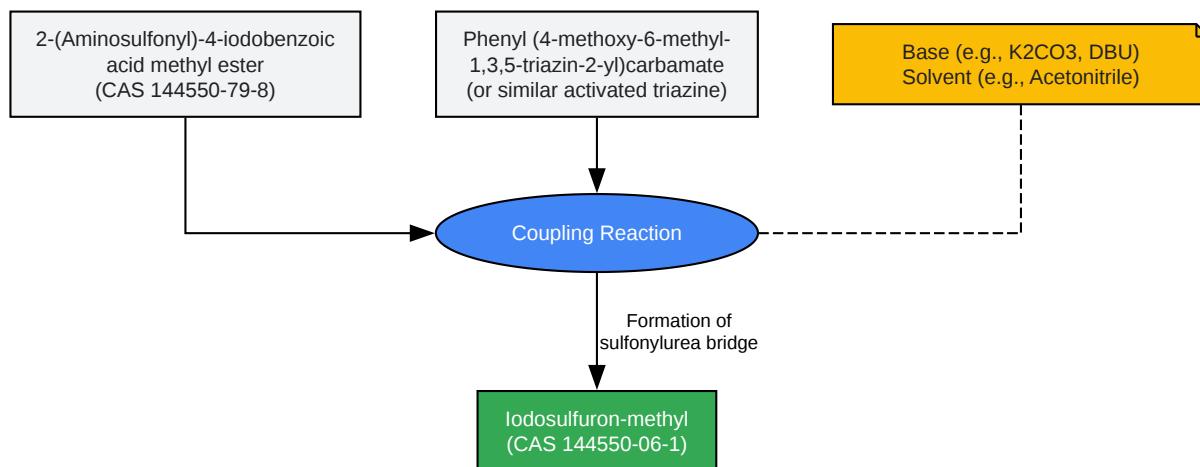
- Heat the mixture to reflux for 4-8 hours (Fischer esterification).
- After cooling, reduce the volume of methanol under vacuum, and partition the residue between ethyl acetate and water.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by recrystallization or column chromatography to yield **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**.

Role in Synthesis of Iodosulfuron-Methyl

The primary utility of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** is as a key building block for the synthesis of Iodosulfuron-methyl, a widely used post-emergence herbicide. The synthesis involves the coupling of the sulfonamide moiety with an appropriate triazine derivative.

Synthetic Workflow to Iodosulfuron-Methyl

The logical flow from the intermediate to the final active ingredient is depicted below. This process typically involves the reaction of the sulfonamide with a phenyl carbamate derivative of the triazine ring system.



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Synthetic pathway from the intermediate to Iodosulfuron-methyl.

Biological Activity and Applications

There is no significant evidence in the scientific literature to suggest that **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** possesses intrinsic biological or pharmacological activity. Its utility is confined to its role as a chemical intermediate. The structural motifs it contains are of interest in medicinal chemistry; for instance, sulfonamides are a well-known class of pharmacophores, and the iodinated phenyl ring can serve as a handle for further cross-coupling reactions. However, this specific molecule is developed and used for its chemical reactivity in the synthesis of more complex, biologically active compounds like iodosulfuron-methyl.

Conclusion

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a well-defined chemical intermediate with its primary significance rooted in the synthesis of sulfonylurea herbicides. While it lacks direct biological applications, its structural components and reactivity make it an essential precursor in the agrochemical industry. This guide has provided a summary of its known properties and a plausible, detailed synthetic protocol to aid researchers in understanding its chemical context and utility. Further research into derivatives of this compound could potentially explore other applications in materials science or medicinal chemistry.

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